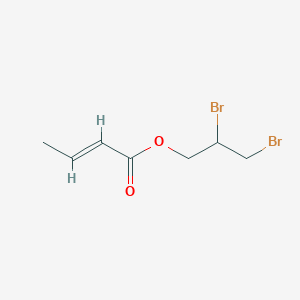
2,3-dibromopropyl (E)-but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromopropyl (E)-but-2-enoate is an organic compound that belongs to the class of brominated esters This compound is characterized by the presence of two bromine atoms attached to a propyl group, which is further connected to a butenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromopropyl (E)-but-2-enoate typically involves the bromination of allyl alcohol followed by esterification. One common method involves the reaction of allyl alcohol with bromine in the presence of a solvent such as carbon tetrachloride to yield 2,3-dibromopropanol. This intermediate is then esterified with but-2-enoic acid in the presence of a catalyst like sulfuric acid to form the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromopropyl (E)-but-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 2,3-dihydroxypropyl (E)-but-2-enoate.
Elimination Reactions: Formation of alkenes such as but-2-ene.
Oxidation: Formation of but-2-enoic acid.
Reduction: Formation of 2,3-dihydroxypropyl (E)-but-2-enoate.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromopropyl (E)-but-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,3-dibromopropyl (E)-but-2-enoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atoms act as leaving groups, facilitating nucleophilic substitution and elimination reactions. The ester moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and alcohols. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromopropyl acetate: Similar structure but with an acetate group instead of a butenoate group.
2,3-Dibromopropyl propionate: Similar structure but with a propionate group instead of a butenoate group.
2,3-Dibromopropyl methacrylate: Similar structure but with a methacrylate group instead of a butenoate group.
Uniqueness
2,3-Dibromopropyl (E)-but-2-enoate is unique due to the presence of the butenoate group, which imparts specific reactivity and properties to the compound. The (E)-configuration of the double bond also influences the compound’s chemical behavior and interactions with other molecules.
Eigenschaften
CAS-Nummer |
6308-15-2 |
|---|---|
Molekularformel |
C7H10Br2O2 |
Molekulargewicht |
285.96 g/mol |
IUPAC-Name |
2,3-dibromopropyl (E)-but-2-enoate |
InChI |
InChI=1S/C7H10Br2O2/c1-2-3-7(10)11-5-6(9)4-8/h2-3,6H,4-5H2,1H3/b3-2+ |
InChI-Schlüssel |
JRCKVRQGCZBOAD-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/C(=O)OCC(CBr)Br |
Kanonische SMILES |
CC=CC(=O)OCC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


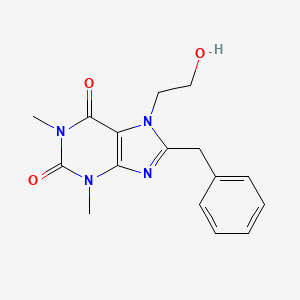
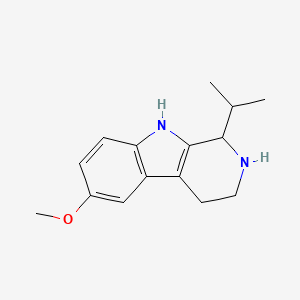
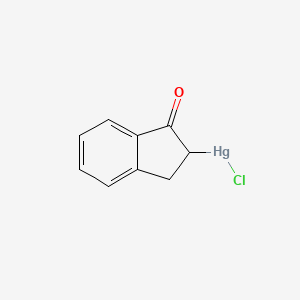
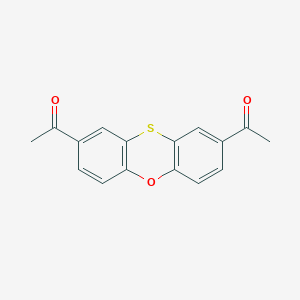
![11-Hydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B14739325.png)

![Pyrido[2,3-d][1,2,3]triazine](/img/structure/B14739339.png)
![1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one](/img/structure/B14739343.png)
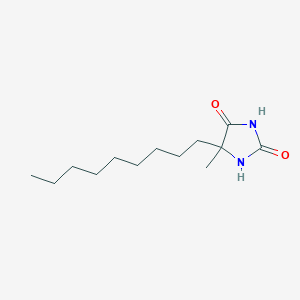
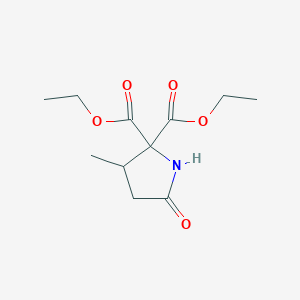
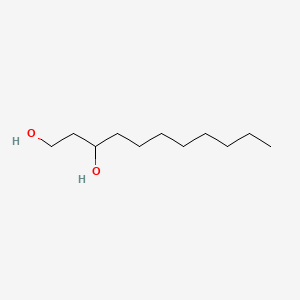
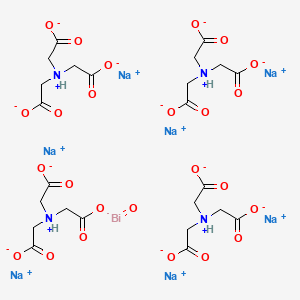
![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)

